2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide
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Overview
Description
2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes that can be adapted for large-scale production. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups onto the oxadiazole ring or other parts of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of other heterocyclic compounds.
Biology: For its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: As a candidate for drug development due to its diverse biological activities.
Industry: In the development of new materials, such as fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. For example, oxadiazoles are known to inhibit certain enzymes, such as human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy}acetamide include other oxadiazole derivatives, such as:
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]methyl-1,2,4-oxadiazole
Uniqueness
What sets this compound apart is its specific structure, which combines the oxadiazole ring with a phenoxyacetamide moiety. This unique combination may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]acetamide |
InChI |
InChI=1S/C12H13N3O4/c1-8-14-12(19-15-8)7-18-10-5-3-2-4-9(10)17-6-11(13)16/h2-5H,6-7H2,1H3,(H2,13,16) |
InChI Key |
ZIMSICFQUNQCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=CC=CC=C2OCC(=O)N |
solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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